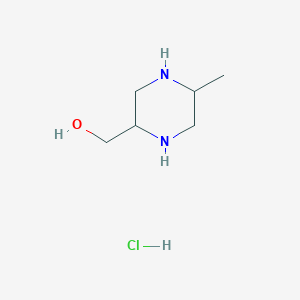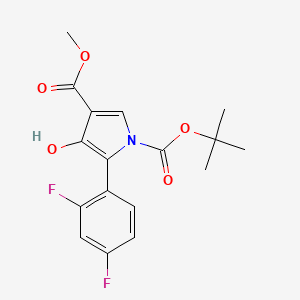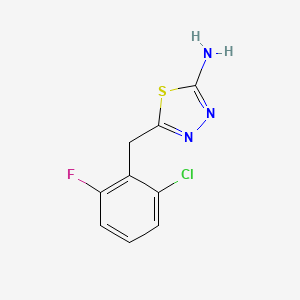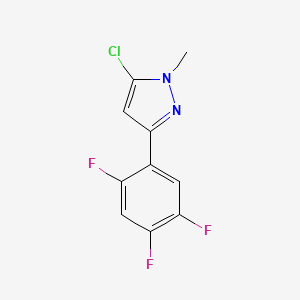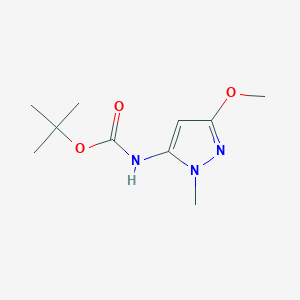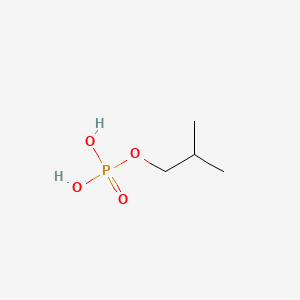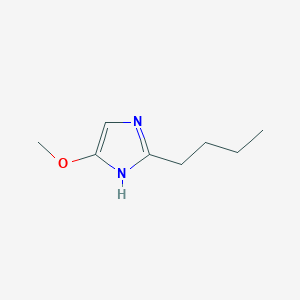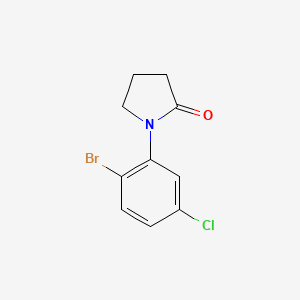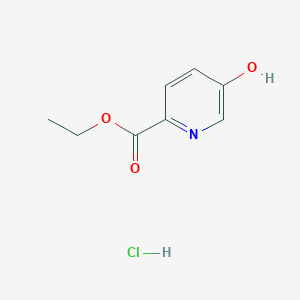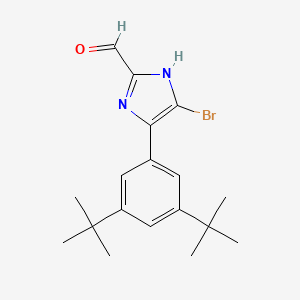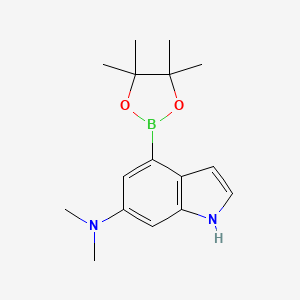
7-Ethyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Ethyl-2H-chromen-2-one is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-2H-chromen-2-one can be achieved through several methods, including the Pechmann condensation, Knoevenagel condensation, and other name reactions. One common method involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. For example, the reaction between resorcinol and ethyl acetoacetate in the presence of concentrated sulfuric acid can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of homogeneous and heterogeneous catalysts, such as Lewis acids (e.g., AlCl3, ZnCl2) and solid acids (e.g., zeolites), is common in industrial settings to facilitate the reaction and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 7-Ethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the benzopyrone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Aplicaciones Científicas De Investigación
7-Ethyl-2H-chromen-2-one has a wide range of applications in scientific research, including:
Biology: Investigated for its biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, such as anticoagulant and anti-inflammatory activities.
Industry: Utilized in the production of optical brighteners, fluorescent dyes, and additives in food, perfumes, and cosmetics
Mecanismo De Acción
The mechanism of action of 7-Ethyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For example, its anticoagulant activity is attributed to the inhibition of vitamin K epoxide reductase, an enzyme involved in the synthesis of clotting factors. Additionally, its antioxidant properties are linked to the scavenging of free radicals and the inhibition of oxidative stress pathways .
Comparación Con Compuestos Similares
Coumarin (2H-chromen-2-one): The parent compound with a similar structure but lacking the ethyl group at the 7th position.
7-Hydroxy-4-methylcoumarin: A derivative with a hydroxyl group at the 7th position and a methyl group at the 4th position.
Warfarin: A well-known anticoagulant with a similar coumarin core structure but additional substituents that enhance its biological activity
Uniqueness: 7-Ethyl-2H-chromen-2-one is unique due to the presence of the ethyl group at the 7th position, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C11H10O2 |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
7-ethylchromen-2-one |
InChI |
InChI=1S/C11H10O2/c1-2-8-3-4-9-5-6-11(12)13-10(9)7-8/h3-7H,2H2,1H3 |
Clave InChI |
OJBJSQSBMJPVBA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1)C=CC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline](/img/structure/B13693411.png)
